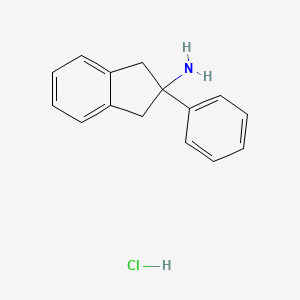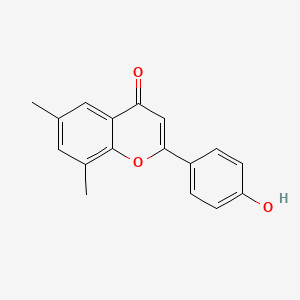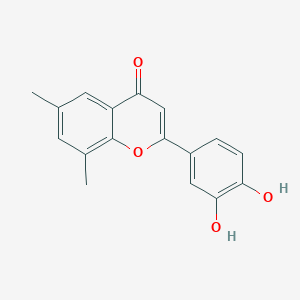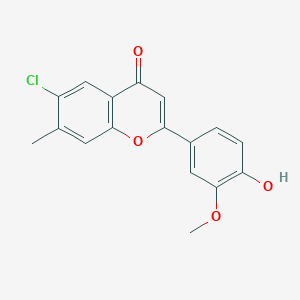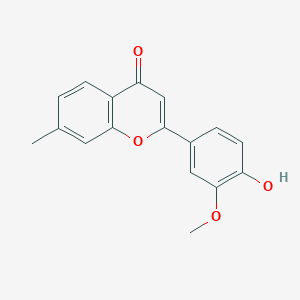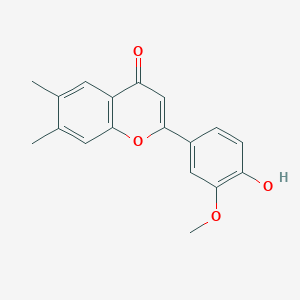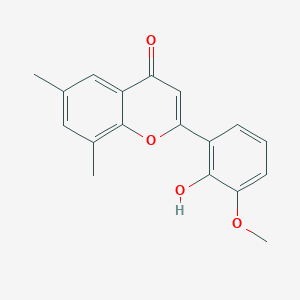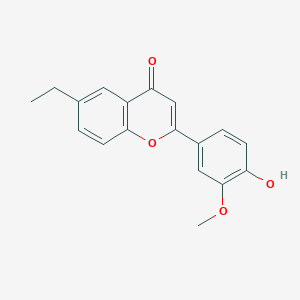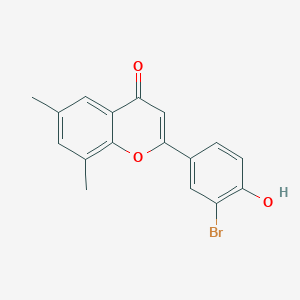
2-(3-Bromo-4-hydroxy-phenyl)-6,8-dimethyl-chromen-4-one
描述
2-(3-Bromo-4-hydroxy-phenyl)-6,8-dimethyl-chromen-4-one is a complex organic compound belonging to the chromen-4-one family This compound features a bromo-substituted phenyl group attached to a chromen-4-one core, which is further substituted with methyl groups at the 6th and 8th positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromo-4-hydroxy-phenyl)-6,8-dimethyl-chromen-4-one typically involves multiple steps, starting with the preparation of the bromo-substituted phenol. This phenol is then subjected to a series of reactions, including condensation with appropriate aldehydes or ketones, followed by cyclization to form the chromen-4-one core. The reaction conditions often require the use of strong bases or acids, and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis or ultrasonic irradiation may also be employed to enhance reaction rates and yields.
化学反应分析
Types of Reactions: 2-(3-Bromo-4-hydroxy-phenyl)-6,8-dimethyl-chromen-4-one can undergo various chemical reactions, including:
Reduction: Reduction reactions can be used to convert the compound into its corresponding hydroxylamine or amine derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitution, can be employed to replace the bromo group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.
Reduction Products: Amines, hydroxylamines, and other reduced derivatives.
Substitution Products: Derivatives with various functional groups replacing the bromo group.
科学研究应用
2-(3-Bromo-4-hydroxy-phenyl)-6,8-dimethyl-chromen-4-one has shown promise in several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and organic materials.
Biology: It exhibits biological activities such as antioxidant, anti-inflammatory, and anticancer properties, making it a candidate for drug development.
Medicine: Potential therapeutic applications include the treatment of oxidative stress-related diseases and cancer.
Industry: The compound's unique properties make it useful in the development of new materials with specific electronic or optical characteristics.
作用机制
The mechanism by which 2-(3-Bromo-4-hydroxy-phenyl)-6,8-dimethyl-chromen-4-one exerts its effects involves interactions with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular processes.
Pathways: It may modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation.
相似化合物的比较
Chromen-4-one Derivatives: Other chromen-4-one compounds with different substituents.
Bromo-Phenol Derivatives: Compounds containing bromo-substituted phenol groups.
Methylated Chromones: Chromones with various methyl group positions.
Uniqueness: 2-(3-Bromo-4-hydroxy-phenyl)-6,8-dimethyl-chromen-4-one stands out due to its specific combination of bromo and hydroxy groups on the phenyl ring, as well as the presence of methyl groups on the chromen-4-one core. This unique structure contributes to its distinct biological and chemical properties.
属性
IUPAC Name |
2-(3-bromo-4-hydroxyphenyl)-6,8-dimethylchromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrO3/c1-9-5-10(2)17-12(6-9)15(20)8-16(21-17)11-3-4-14(19)13(18)7-11/h3-8,19H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWNUOFSXKEGGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(O2)C3=CC(=C(C=C3)O)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[6-(1-Azepanyl)-3-pyridyl]benzoic acid](/img/structure/B7849185.png)
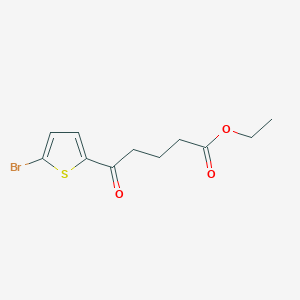
![2-[[2-(2,6-Dimethylphenoxy)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7849196.png)
![N-(4-fluorophenyl)-2-[2-(4-methyl-3-oxo-1,4-benzoxazin-6-yl)-2-oxoethyl]sulfonylacetamide](/img/structure/B7849200.png)
![N-(4-fluorophenyl)-2-[2-oxo-2-(4-phenylphenyl)ethyl]sulfonylacetamide](/img/structure/B7849205.png)
![3-[2-(4-Carboxyanilino)-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B7849211.png)
